molecular formula C22H19N5O B2504867 4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide CAS No. 2210144-25-3

4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide

Cat. No. B2504867
CAS RN: 2210144-25-3
M. Wt: 369.428
InChI Key: JFNAENKDLUSAKC-UHFFFAOYSA-N
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Description

The compound "4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide" is a benzamide derivative with potential biological and pharmacological applications. Benzamide derivatives are known for their diverse biological activities, which include anti-inflammatory, analgesic, and electrophysiological effects . The presence of the imidazole ring in the structure of such compounds is significant, as it can contribute to the biological activity by acting as a bioisostere for other functional groups .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of aromatic rings through nucleophilic aromatic substitution (SNAr) reactions . For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine, a related compound, was achieved by reacting 2'-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4'-bipyridine with 4-phenylenediamine . This method could be analogous to the synthesis of the compound , suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an imidazole ring, which can significantly influence the molecule's reactivity and interaction with biological targets . The imidazole ring can participate in hydrogen bonding and tautomeric equilibria, which can affect the compound's binding to enzymes or receptors . Additionally, the spatial arrangement of the benzamide and any heterocyclic substituents can impact the compound's biological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with enzymes and nucleotide protein targets . The imidazole moiety in particular is a versatile functional group that can engage in electrophilic and nucleophilic reactions, potentially leading to the formation of new compounds or complexes . The reactivity of these compounds can be further modified by substituents on the benzamide ring or the imidazole nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like "this compound" are influenced by their molecular structure. The presence of the imidazole ring and other aromatic systems can affect the compound's solubility, stability, and reactivity . These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Studies on similar compounds like IN-1130, a novel ALK5 inhibitor, show potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on breast cancer models. Pharmacokinetics studies reveal details about the compound's absorption, distribution, and metabolism, highlighting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).

Antiviral and Antiulcer Agents

Research into imidazole derivatives for antiviral and antiulcer applications has been conducted. For example, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents, showing the versatility of imidazole derivatives in therapeutic development (Hamdouchi et al., 1999).

Antimicrobial Activity

Derivatives of imidazoles have been synthesized and tested for their antimicrobial properties. Studies indicate that specific imidazole analogs demonstrate potent bioactivity against pathogenic fungi and bacteria, suggesting the potential for developing new antimicrobial agents (Dahiya, 2008).

Future Directions

Future research could focus on exploring the potential biological activities of “4-((1H-imidazol-1-yl)methyl)-N-([3,3’-bipyridin]-5-ylmethyl)benzamide”. Given the known activities of imidazole-containing compounds, this compound could be a promising candidate for drug development .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(19-5-3-17(4-6-19)15-27-9-8-24-16-27)26-12-18-10-21(14-25-11-18)20-2-1-7-23-13-20/h1-11,13-14,16H,12,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNAENKDLUSAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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